Geminal Dimethyl Substitution Increases Steric Bulk and Lipophilicity Relative to the Ethanol Analog
The target compound incorporates a gem-dimethyl group at the α-carbon of the amino alcohol side chain, a structural feature absent in the closest analog 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol (CAS 1053656-91-9). This substitution increases the computed XLogP3-AA from approximately 1.9 (ethanol analog) to 2.6 (target compound), a difference of +0.7 log units, while simultaneously raising the topological polar surface area from approximately 42.2 Ų to 45.2 Ų [1]. The additional methyl groups also increase the heavy atom count from 15 to 17 and raise the molecular weight from 240.61 to 268.66 g·mol⁻¹ . These changes are expected to modulate passive membrane permeability and reduce metabolic N-dealkylation susceptibility at the hindered secondary amine center [2].
| Evidence Dimension | Lipophilicity – Computed XLogP3-AA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; MW = 268.66 g·mol⁻¹; TPSA = 45.2 Ų; Heavy Atom Count = 17; HBD = 2; HBA = 6 |
| Comparator Or Baseline | Ethanol analog (CAS 1053656-91-9): predicted XLogP3-AA ≈ 1.9; MW = 240.61 g·mol⁻¹; Heavy Atom Count = 15 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.7; Δ MW = +28.05 g·mol⁻¹; Δ Heavy Atoms = +2 |
| Conditions | Computed properties derived from PubChem (release 2025.09.15) using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms. Experimental logP/logD values are not available in the public domain for either compound. |
Why This Matters
The +0.7 log unit increase in predicted lipophilicity may be decisive for projects requiring enhanced membrane permeability or blood-brain barrier penetration, where the ethanol analog would fall below the desired logD threshold; conversely, projects seeking lower lipophilicity to mitigate hERG or phospholipidosis risk would rationally prefer the ethanol analog, making informed selection critical.
- [1] PubChem Compound Summary CID 43393091 (target compound) and CID 44119560 (ethanol analog). Computed XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
- [2] Class-level inference: geminal disubstitution at the α-carbon of amines is well-established in medicinal chemistry to reduce N-dealkylation metabolic liability (see general principles in: St. Jean DJ Jr, Fotsch C. Mitigating Heterocycle Metabolism in Drug Discovery. J. Med. Chem. 2012, 55, 6002–6020). No direct metabolic study exists for this specific compound. View Source
